molecular formula C9H20N2O2 B029037 Propamocarb CAS No. 24579-73-5

Propamocarb

Cat. No.: B029037
CAS No.: 24579-73-5
M. Wt: 188.27 g/mol
InChI Key: WZZLDXDUQPOXNW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Propamocarb is a systemic carbamate fungicide . It is primarily used to control soil, root, and leaf diseases caused by oomycetes . Oomycetes are a group of filamentous, fungus-like microorganisms that include some plant pathogens.

Mode of Action

This compound is absorbed and distributed through the plant’s tissue . It is believed to work by interfering with the lipid synthesis of oomycetes . This disruption in lipid synthesis inhibits the growth and reproduction of the pathogenic oomycetes, thereby controlling the spread of the disease .

Biochemical Pathways

It is understood that this compound interferes with the lipid synthesis pathway of oomycetes . This interference disrupts the normal functioning of the oomycetes, leading to their inability to grow and reproduce effectively .

Pharmacokinetics

This compound is rapidly absorbed and excreted, predominantly via the urine . Approximately 90% of the administered dose is excreted in the urine within 24 hours following single oral doses . Very low levels of this compound equivalents remain in body tissues following administration, indicating that accumulation of this compound equivalents is very low .

Result of Action

The primary result of this compound’s action is the effective control of diseases caused by oomycetes . By interfering with the lipid synthesis of these organisms, this compound inhibits their growth and reproduction, thereby preventing the spread of the disease . This leads to healthier plants with reduced disease symptoms.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is thoroughly mixed into the soil where it is aged aerobically . This suggests that soil composition and aerobic conditions may play a role in the effectiveness of this compound. Additionally, the compound is used by watering or spraying , indicating that application methods and water availability could also impact its efficacy.

Biochemical Analysis

Properties

IUPAC Name

propyl N-[3-(dimethylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZLDXDUQPOXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25606-41-1 (mono-hydrochloride)
Record name Propamocarb [ANSI:BSI:ISO]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID1040295
Record name Propamocarb
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Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

BP: 139-141 °C at 18 mm Hg
Record name Propamocarb
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Flash Point

>100 °C (>212 °F)
Record name Propamocarb
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 9.0X10+5 mg/L at 20 °C, pH 7.0, In hexane >883, methanol >933, dichloromethane >937, toluene >852, acetone >921, ethyl acetate >856 (all in g/L, 20 °C)
Record name Propamocarb
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Vapor Pressure

5.48X10-2 mm Hg at 25 °C
Record name Propamocarb
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

24579-73-5
Record name Propamocarb
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Record name Propamocarb [ANSI:BSI:ISO]
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Record name Propamocarb
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Record name Carbamic acid, N-[3-(dimethylamino)propyl]-, propyl ester
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Record name PROPAMOCARB
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Record name Propamocarb
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Colorless, odorless crystals. MP: 44-45 °C. Solulbility at 25 °C (g/100 mL): water >70; dichloromethane >43; methanol >50. VP at 25 °C: 5X10-6 torr /Propamocarb hydrochloride/
Record name Propamocarb
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8426
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Propamocarb against oomycete pathogens?

A1: While the exact mechanism is not fully understood, this compound is thought to disrupt the cell membrane integrity and interfere with lipid metabolism in oomycetes like Phytophthora and Pythium species. [] This ultimately hinders the growth and reproduction of the pathogen.

Q2: How does the fungicide's effect on lipid metabolism translate into disease control in plants?

A2: By disrupting lipid metabolism, this compound inhibits the formation of key structures like cell membranes and spores in oomycetes. This weakens the pathogen, reducing its ability to infect and spread within the plant, thus controlling the disease. []

Q3: Are there studies highlighting specific metabolic pathways targeted by this compound within oomycetes?

A3: Research suggests that this compound might affect the biosynthesis of phospholipids and fatty acids, both crucial components of the oomycete cell membrane. [] Further research is needed to pinpoint the precise steps targeted by this compound within these pathways.

Q4: What is the molecular formula and weight of this compound hydrochloride?

A4: this compound hydrochloride has the molecular formula C9H20ClNO2 and a molecular weight of 213.7 g/mol. []

Q5: Are there any characteristic spectroscopic data points (e.g., UV-Vis, IR, NMR) available for this compound hydrochloride?

A5: While the provided research highlights analytical methods like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for this compound detection and quantification, specific spectroscopic data is not extensively discussed. [, , ]

Q6: How does the stability of this compound vary under different environmental conditions (e.g., temperature, pH)?

A6: While the research does not delve into detailed stability studies under varying environmental parameters, it highlights the compound's persistence and dissipation in soil and on crops like cabbage and tomato under field conditions. [, ]

Q7: Does this compound exhibit any catalytic properties or participate in specific chemical reactions as a catalyst?

A7: Based on the provided research, this compound primarily acts as a fungicide by inhibiting specific metabolic pathways in oomycetes. No catalytic properties or applications are mentioned. [, , ]

Q8: Have any computational chemistry studies been conducted to understand the interaction of this compound with its target sites or explore its structure-activity relationship?

A8: The provided research primarily focuses on field trials, residue analysis, and in vitro studies. Computational chemistry approaches like molecular docking or QSAR modeling are not extensively discussed. [, , ]

Q9: How do structural modifications to the this compound molecule influence its fungicidal activity or target specificity?

A9: The provided research does not delve into detailed SAR studies of this compound or its analogs. Further research is needed to explore how specific structural modifications impact its biological activity. []

Q10: What formulation strategies are employed to enhance the stability, solubility, or bioavailability of this compound in agricultural formulations?

A10: The research mentions the use of this compound in formulations like wettable powders (WP), emulsifiable concentrates (EC), and suspension concentrates (SC). [, , ] Specific details regarding formulation components or strategies employed to enhance stability or bioavailability are not extensively discussed.

Q11: Are there specific regulatory guidelines or standards governing the safe handling, application, and disposal of this compound-containing products?

A11: While the research highlights maximum residue limits (MRLs) for this compound in various crops, specific SHE regulations are not the central focus of these studies. [, ] Consulting relevant regulatory agency guidelines is crucial for safe handling and disposal practices.

Q12: What in vitro and in vivo methods are commonly used to assess the efficacy of this compound against targeted oomycete pathogens?

A12: Common in vitro techniques include mycelial growth inhibition assays on agar plates and assessing the inhibition of zoospore germination and sporangium formation. [, ] In vivo efficacy is typically evaluated through field trials by assessing disease severity and yield parameters in treated and untreated plants. [, , , ]

Q13: Have cases of this compound resistance been reported in oomycete populations? If so, what are the potential mechanisms?

A13: Yes, studies have reported the emergence of this compound resistance in Pseudoperonospora cubensis and Phytophthora nicotianae populations. [, , ] While the exact mechanisms are not fully elucidated, potential factors could include mutations in target site genes or enhanced detoxification mechanisms within the pathogen.

Q14: What is the toxicological profile of this compound in non-target organisms, including humans and beneficial insects?

A14: The research primarily focuses on the fungicidal activity and residue analysis of this compound. A comprehensive assessment of its toxicological profile in non-target organisms would require further studies. []

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